molecular formula C16H21N5O B2565761 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea CAS No. 1797662-75-9

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea

Katalognummer: B2565761
CAS-Nummer: 1797662-75-9
Molekulargewicht: 299.378
InChI-Schlüssel: WYXGGZQIJUSTPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea is a urea derivative featuring a pyrimidine core substituted with dimethylamino and methyl groups at positions 4 and 6, respectively. The urea bridge connects this pyrimidinylmethyl moiety to a meta-methylphenyl (m-tolyl) group. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding, particularly in kinase inhibitors and enzyme modulators . The dimethylamino group likely improves solubility, while the pyrimidine ring contributes to aromatic interactions in biological systems.

Eigenschaften

IUPAC Name

1-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-11-6-5-7-13(8-11)19-16(22)17-10-14-18-12(2)9-15(20-14)21(3)4/h5-9H,10H2,1-4H3,(H2,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXGGZQIJUSTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2=NC(=CC(=N2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea typically involves the reaction of 4-(dimethylamino)-6-methylpyrimidine-2-carbaldehyde with m-tolyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide, and often require heating.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

BK10124: 1-(2-Chloro-4-methylphenyl)-3-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}urea

Structural Differences :

  • Aryl Substituent : The target compound has an m-tolyl group, whereas BK10124 features a 2-chloro-4-methylphenyl substituent .
  • Impact : The chlorine atom in BK10124 increases molecular weight (333.82 vs. ~307.37 g/mol for the target) and lipophilicity (predicted LogP ~3.0 vs. ~2.5). Chlorine may enhance target affinity but could raise toxicity concerns.

Research Implications :

  • Chlorophenyl derivatives often exhibit improved metabolic stability but may reduce aqueous solubility compared to non-halogenated analogs.

Triazine-Based Ureas (e.g., PKI-587 and Compound)

Structural Differences :

  • Core Heterocycle : The target compound uses a pyrimidine ring, while triazine-based ureas (e.g., PKI-587) incorporate a 1,3,5-triazine core .
  • Substituents : Triazine derivatives often include morpholine () or piperidine groups (PKI-587), which enhance solubility but increase molecular complexity .

Functional Implications :

  • Solubility : Morpholine and piperidine substituents in triazine derivatives improve aqueous solubility compared to pyrimidine-based compounds.
  • Target Selectivity : Pyrimidines may offer better metabolic stability due to smaller ring size and reduced steric hindrance.

1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea ( Compound)

Structural Differences :

  • Bulky Groups : The oxaadamantyl group in this compound introduces significant steric bulk compared to the m-tolyl group in the target .
  • Substituent Position: Methylamino and piperidine groups on the triazine alter electronic properties and binding kinetics.

Research Findings :

  • Bulky substituents like adamantyl can prolong half-life by reducing metabolic clearance but may limit blood-brain barrier penetration.

Pyrazine Derivatives ( Compound)

Structural Differences :

  • Heterocycle: The pyrazine ring in 5-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidine-1-carbonyl)-1,2-dihydropyridin-2-one replaces pyrimidine .

Functional Impact :

  • Pyrazine derivatives may exhibit distinct pharmacokinetic profiles due to differences in ring electronegativity and solubility.

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Predicted LogP Notable Features Reference
Target Compound Pyrimidine m-Tolyl, 4-(dimethylamino)-6-methyl ~2.5 Balanced solubility and binding -
BK10124 Pyrimidine 2-Chloro-4-methylphenyl ~3.0 Increased lipophilicity
PKI-587 (Triazine-based) Triazine Dimorpholino, dimethylaminopiperidine ~4.2 Enhanced solubility
Compound Triazine Oxaadamantyl, methylamino ~3.8 Prolonged half-life
Pyrazine Derivative Pyrazine Dimethylamino, pyrrolidine ~2.7 Altered electronic profile

Biologische Aktivität

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea, with the CAS number 1797662-75-9, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on antimalarial properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C16H21N5OC_{16}H_{21}N_{5}O, with a molecular weight of 299.37 g/mol. Its structure includes a pyrimidine moiety, which is often associated with various biological activities.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of urea derivatives, including those similar to 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea. In a study conducted by researchers at the University of Dundee, several urea-substituted pyrimidines were synthesized and evaluated for their activity against Plasmodium falciparum (Pf) . The results indicated that compounds with specific substitutions showed significant antimalarial activity with IC50 values ranging from 0.09 µM to 7.2 µM.

Table 1: Antimalarial Activity of Urea Derivatives

CompoundIC50 (µM)Selectivity Index (SI)
Compound A (similar structure)0.0954
Compound B (3-substituted urea)0.4030
Compound C (4-substituted urea)0.47Not specified

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the positioning of substituents on the pyrimidine ring significantly influenced biological activity. Compounds with a 3-substituent showed better potency compared to their 4-substituted counterparts, indicating a preference for specific spatial arrangements in enhancing biological efficacy .

Study on Urea Substituted Pyrimidines

In a comprehensive study, twenty-six new derivatives were synthesized and tested for their antimalarial properties against Plasmodium falciparum strain 3D7. The most potent compounds displayed not only low IC50 values but also favorable selectivity indices, suggesting a reduced cytotoxicity towards mammalian cells .

The findings demonstrated that:

  • Indole and benzimidazole groups at the R1 position were preferred for enhanced activity.
  • 3-substituted ureas consistently outperformed other configurations.

Molecular Docking Studies

Molecular docking studies indicated that the urea moiety forms critical hydrogen bonds with residues in the ATP binding site of CDPK1, an enzyme involved in malaria pathogenesis. This interaction is crucial for the inhibitory action of these compounds .

Q & A

Q. What synthetic routes are recommended for synthesizing 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential alkylation and urea coupling. A pyrimidine core is first functionalized with a dimethylamino group, followed by methyl group introduction. Urea formation via reaction of an isocyanate with m-toluidine is common. Optimization can leverage Design of Experiments (DOE) to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs reduce the number of trials while identifying critical parameters . Computational reaction path searches, such as quantum chemical calculations, can predict energetically favorable pathways and guide experimental validation .

Example Reaction Parameters Table:

StepReagents/CatalystsTemperature (°C)SolventYield (%)
1NaH, DMF80–100DMF65–75
2m-tolyl isocyanateRTTHF80–85

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, urea NH signals at δ ~6.5–7.5 ppm).
  • X-ray Crystallography : Resolves stereochemical ambiguities and hydrogen-bonding patterns in the urea moiety (see analogous structures in ).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • FT-IR : Identifies urea C=O stretching (~1640–1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹).

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at elevated temperatures (40–60°C). Monitor degradation via HPLC and LC-MS to identify breakdown products.
  • Thermogravimetric Analysis (TGA) : Determines thermal stability by measuring mass loss under controlled heating .

Advanced Research Questions

Q. What computational strategies can predict the compound’s biological activity or reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Screens against target proteins (e.g., kinases) to estimate binding affinities. Tools like AutoDock Vina or Schrödinger Suite are recommended.
  • QSAR Modeling : Relates structural descriptors (e.g., logP, polar surface area) to biological activity using datasets from analogous pyrimidine-urea derivatives .

Q. How can researchers resolve contradictions between theoretical predictions and experimental reactivity data?

Methodological Answer:

  • Feedback Loop Integration : Use experimental results (e.g., unexpected byproducts) to refine computational models. For example, if DFT predicts a low-energy pathway but experiments show side reactions, re-evaluate solvent effects or transition states .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate reaction variables with outcomes, identifying overlooked factors (e.g., trace moisture) .

Q. What advanced methodologies are suitable for studying the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Kinetic Studies : Measure enzyme inhibition constants (Ki) using fluorescence-based assays (e.g., Förster resonance energy transfer).
  • Metabolomic Profiling : LC-MS/MS tracks metabolite changes in cell lines treated with the compound to map pathway disruptions.
  • Cryo-EM/X-ray Crystallography : Resolve compound-target complexes (e.g., kinase-inhibitor binding) at atomic resolution .

Q. How can reaction engineering improve scalability while maintaining yield and purity?

Methodological Answer:

  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer and reduce side reactions (e.g., urea hydrolysis).
  • Membrane Separation : Nanofiltration removes impurities without thermal degradation, critical for thermolabile intermediates .
  • Process Analytical Technology (PAT) : In-line Raman spectroscopy monitors reaction progress in real time .

Q. What strategies validate the compound’s selectivity in multi-target biological assays?

Methodological Answer:

  • Selectivity Profiling : Screen against a panel of related targets (e.g., kinase family members) using competitive binding assays.
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells by measuring thermal stabilization of proteins upon compound binding .

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